molecular formula C13H27N3O B7928368 (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide

Cat. No.: B7928368
M. Wt: 241.37 g/mol
InChI Key: LHBMQESMKHTOFZ-MCIGGMRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide is a chiral compound with significant applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is known for its unique structural features, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide typically involves the reaction of appropriate isothiocyanates with amines. This method yields thioureas in near quantitative yields . The process can be optimized for enantioselectivity and yield by adjusting reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of bifunctional chiral thioureas and thiosquaramides as organocatalysts has been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces secondary alcohols .

Scientific Research Applications

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-3-methyl-butyramide stands out due to its specific chiral configuration, which imparts unique reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O/c1-9(2)12(14)13(17)15-10-7-5-6-8-11(10)16(3)4/h9-12H,5-8,14H2,1-4H3,(H,15,17)/t10?,11?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBMQESMKHTOFZ-MCIGGMRASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1CCCCC1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1CCCCC1N(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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